molecular formula C13H18N2O4 B8788750 Diethyl toluene-2,4-dicarbamate CAS No. 7450-62-6

Diethyl toluene-2,4-dicarbamate

Cat. No.: B8788750
CAS No.: 7450-62-6
M. Wt: 266.29 g/mol
InChI Key: PHYURWGMBQTCSY-UHFFFAOYSA-N
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Description

Diethyl toluene-2,4-dicarbamate is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

7450-62-6

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)-4-methylphenyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-4-18-12(16)14-10-7-6-9(3)11(8-10)15-13(17)19-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

PHYURWGMBQTCSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of the urethane which had previously been treated in this way were dissolved in 60 g o-xylene. The solution is heated to 80° C. and mixed with 2 g of a 2%, by weight, aqueous potassium permanganate solution. The mixture was stirred intensely for 30 minutes at 80° C. The hot organic phase was then separated from the solid and aqueous constituents. The organic phase was concentrated by distilling off a proportion of the xylene to half of its original volume, and the purified 2,4-bis-(ethoxycarbonylamino)-toluene was obtained in a virtually quantitative yield from the concentrated solution by crystallization.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 1, 611 g of 2,4-diaminotoluene, 480 g of urea, 178 g of ethyl carbamate and 1590 g of ethanol (approximately 96%) were reacted for 6.5 hours at 200° C. in the pressure apparatus described in Example 1. After cooling and venting of the apparatus, the reaction mixture was removed, filtered and analyzed by liquid chromatography (HPLC). A yield of 881 g (66% of the theoretical yield) of 2,4-bis-(ethoxy carbonyl amino)-toluene was determined.
Quantity
611 g
Type
reactant
Reaction Step One
Name
Quantity
480 g
Type
reactant
Reaction Step Two
Quantity
178 g
Type
reactant
Reaction Step Three
Quantity
1590 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

169 g of a polyurea mixture based on 2,4-diaminotoluene containing terminal aminotolyl groups (average molecular weight, 1500) were introduced into the apparatus described in Example 1. 428 g of 2,4-diaminotoluene, 384 g of urea, 168 g of ethyl carbamate, 1700 g of ethanol (approximately 96%) and 5.2 g of zinc octoate were then added. The mixture was reacted for 6.0 hours at 200° C. in the same way as in Example 1. After cooling and venting of the apparatus, the reaction mixture was removed, filtered and analyzed by high pressure liquid chromatography. A yield of 937 g (75% of the theoretical yield) of 2,4-bis-(ethoxy carbonyl amino)-toluene was determined.
[Compound]
Name
polyurea
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
428 g
Type
reactant
Reaction Step Two
Name
Quantity
384 g
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
1700 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

122 g (1 mol) of 2,4-Diaminotoluene and 1782 g (20 mol) of ethyl carbamate are heated to 200° C. in the presence of 320 g of ethanol, with stirring, in a 5-liter stirrer autoclave, and 1300 ml of an ammonia/ethanol mixture are distilled off per hour. The autoclave is adjusted to a pressure of from 6 to 10 bar by means of a control valve and the ethanol concentration is kept constant by pumping in fresh ethanol. After a reaction time of 5 hours, the autoclave is left to cool down, emptied, and the alcohol is distilled at 40° to 90° C./90 mbar. The distillation residue (1224 g) is taken up with 1200 g of water at 95° C. and intensively stirred. 260 g of 2,4-bis-(ethoxycarbonylamino)-toluene precipitate after cooling of the solution to 40° C. and are filtered off. The 2,4-bis-(ethoxycarbonylamino)-toluene is again taken up with 300 g of boiling water, and reprecipitated at 40° C. 170.4 g (64.1% of theoretical) of 2,4-bis-(ethoxycarbonylamino)-toluene are obtained after drying over night in a drying cupboard at 90° C./100 mbar.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
1782 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

733 g of 2,4-diamino-toluene, 1069 g ethyl carbamate, 1160 g ethanol (approximately 96%) and 5.5 g zinc octoate were reacted in the apparatus described in Example 1 for 6.1 hours at 200° C. After the apparatus had cooled and the pressure had been reduced, the reaction mixture was removed, filtered and analyzed by high pressure liquid chromatography (HPLC). A yield of 1220 g (76% of the theoretical yield) of 2,4-bis-(ethoxy carbonylamino)-toluene was obtained.
Quantity
733 g
Type
reactant
Reaction Step One
Quantity
1069 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
1160 g
Type
solvent
Reaction Step One

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